
1-(1-Phenylpropan-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylpropan-2-yl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Phenylpropan-2-yl)piperazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be synthesized via alkylation of piperazine with 1-phenylpropan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction time (6–7 hours), temperature (room temperature), and stoichiometric ratios (1:1.2 for piperazine:alkylating agent) are critical for yield optimization . Purification often employs column chromatography with silica gel (ethyl acetate:hexane, 1:8) . Monitoring via TLC (hexane:ethyl acetate, 2:1) ensures reaction completion.
Q. How is structural characterization of this compound validated in experimental settings?
- Methodological Answer : Elemental analysis (C, H, N content) and spectral techniques (¹H/¹³C NMR, IR, and mass spectrometry) are standard. NMR confirms the piperazine ring’s substitution pattern and phenylpropan-2-yl linkage. For example, distinct peaks for piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) validate the structure . X-ray crystallography of related piperazine inclusion complexes provides additional insights into supramolecular interactions .
Q. What are the baseline toxicity profiles of this compound derivatives?
- Methodological Answer : Acute toxicity studies in rodent models (e.g., LD₅₀ determination) and in vitro assays (e.g., MTT on HEK293 cells) are used. Modified derivatives with β-cyclodextrin show reduced toxicity (LD₅₀ > 500 mg/kg) but may compromise bioactivity due to steric hindrance . Toxicity assessments should include histopathological analysis and liver/kidney function markers.
Advanced Research Questions
Q. How do structural modifications (e.g., β-cyclodextrin inclusion) affect the antiplatelet activity of this compound?
- Methodological Answer : β-cyclodextrin enhances solubility but reduces biological activity by ~30% due to restricted binding to platelet receptors. Activity is quantified via platelet aggregation assays (e.g., ADP-induced aggregation in human PRP). Computational docking (AutoDock Vina) predicts binding affinity to P2Y₁₂ receptors, correlating with experimental IC₅₀ values . Balancing toxicity and efficacy requires iterative SAR studies with varying substituents (e.g., fluorobenzyl groups) .
Q. What computational strategies are effective in resolving contradictions between predicted and observed biological activities?
- Methodological Answer : Molecular dynamics simulations (GROMACS) and DFT calculations (B3LYP/6-31G*) model interactions between this compound and targets (e.g., COX-1/2 for anti-inflammatory activity). Discrepancies arise from solvent effects or protonation states (pKa ~8.5 for piperazine nitrogen), which are addressed using explicit solvent models and pH-adjusted docking . Experimental validation via isothermal titration calorimetry (ITC) resolves binding thermodynamics .
Q. How can researchers optimize the pharmacokinetic properties of this compound for CNS applications?
- Methodological Answer : Blood-brain barrier (BBB) permeability is assessed via PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s). Lipophilicity (logP) optimization involves introducing halogenated or methyl groups. In vivo microdialysis in rodents measures brain interstitial fluid concentrations. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) enhances CNS bioavailability .
Q. Key Considerations for Researchers
- Contradiction Analysis : Reduced bioactivity in β-cyclodextrin complexes highlights trade-offs between safety and efficacy. Mitigate this by hybridizing with targeted delivery systems (e.g., nanoparticle encapsulation) .
- Advanced Purification : Use preparative HPLC for chiral derivatives to resolve enantiomers impacting pharmacological profiles .
- Thermal Stability : TGA/DSC analysis of inclusion complexes (decomposition >200°C) ensures formulation stability .
属性
IUPAC Name |
1-(1-phenylpropan-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12(15-9-7-14-8-10-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWUWURPJISUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471330 |
Source
|
Record name | Piperazine, 1-(1-methyl-2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14135-70-7 |
Source
|
Record name | Piperazine, 1-(1-methyl-2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。